Sclareol vs. Manoyl Oxide: 25-Fold Higher Cytotoxic Potency Driven by Tertiary Hydroxyl Groups in MCF-7 Breast Cancer Cells
Sclareol exhibits 25-fold greater cytotoxic potency than its dehydroxylated analog manoyl oxide against the MCF-7 human breast cancer cell line. The two tertiary hydroxyl groups at C-8 and C-13 are essential for cytotoxic activity; their removal during the cerium(IV) ammonium nitrate-mediated conversion of sclareol to manoyl oxide abrogates potency [1]. This differential establishes sclareol—not manoyl oxide—as the appropriate starting material for anticancer lead development and as the relevant reference compound for cytotoxicity screening programs [2].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 2.0 µM |
| Comparator Or Baseline | Manoyl oxide: 50 µM |
| Quantified Difference | 25-fold lower IC₅₀ (higher potency) |
| Conditions | MCF-7 human breast cancer cell line; MTT assay |
Why This Matters
This 25-fold potency differential directly impacts procurement decisions for cytotoxicity screening, SAR studies, and semisynthetic derivative programs where the intact diol pharmacophore is required.
- [1] Bhat WW, Dhar N, Razdan S, et al. Hemisynthesis and cytotoxic evaluation of manoyl oxide analogs from sclareol: effect of two tertiary hydroxyls & Heck coupling on cytotoxicity. Natural Product Research. 2024;39(19):5452-5461. View Source
- [2] Dimas K, Papadaki M, Tsimplouli C, et al. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs. Biomedicine & Pharmacotherapy. 2006;60(3):127-133. View Source
